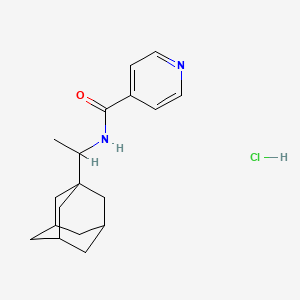
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride typically involves the reaction of 1-adamantylamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isonicotinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the adamantane ring.
Reduction: Amine derivatives.
Substitution: Various substituted isonicotinamide derivatives.
Scientific Research Applications
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the design of novel polymers and materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication or cancer cell proliferation by interfering with key enzymes or signaling pathways. The adamantane moiety enhances the compound’s stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Uniqueness
N-(1-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is unique due to its isonicotinamide group, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61876-26-4 |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-12(20-17(21)16-2-4-19-5-3-16)18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,12-15H,6-11H2,1H3,(H,20,21);1H |
InChI Key |
KGSMSQYOYAZVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
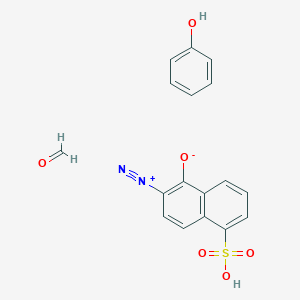
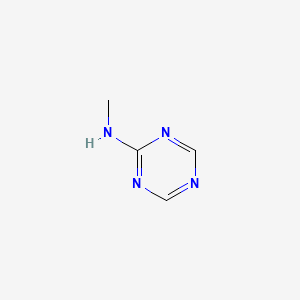
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
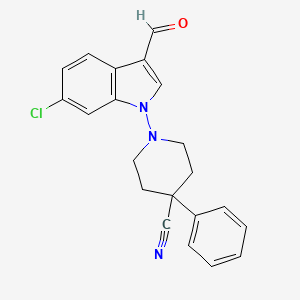
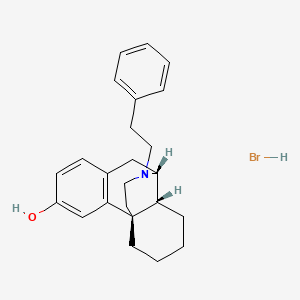
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
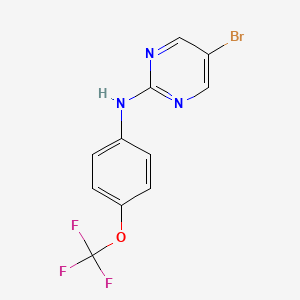

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
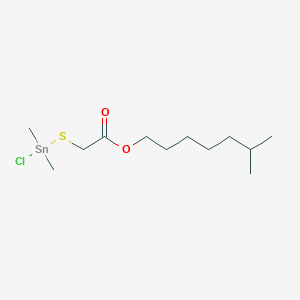
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
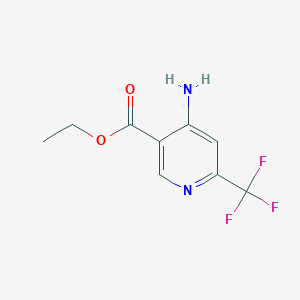
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
